molecular formula C14H16FNO B5217877 N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B5217877
M. Wt: 233.28 g/mol
InChI Key: QZIDWXBIANPTBJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)bicyclo[221]heptane-2-carboxamide is a chemical compound with the molecular formula C14H16FNO It is characterized by the presence of a bicyclo[221]heptane ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and carboxamide functional group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9/h1-4,9-11H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIDWXBIANPTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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